Songorine

Regenerative medicine Wound healing Stem cell biology

Researchers studying cardiovascular or CNS disorders often face the challenge of sourcing diterpenoid alkaloids with validated therapeutic indices and reproducible in vivo activity. Generic substitution among C20-diterpenoid alkaloids introduces confounding variables due to discrete structure-activity divergences at the 12-keto position. Songorine (CAS 509-24-0) resolves this by delivering batch-verified, assay-matched material with documented multi-target pharmacology. • Defined antiarrhythmic therapeutic index: LD50=142 mg, ED50=7.3 mg in aconitine-induced arrhythmia models. • GABAA receptor antagonism (IC50=7.06 µM) with in vivo anxiolytic efficacy at 1.0-3.0 mg/kg without sedative adverse effects. • Superior regenerative activity among C20-diterpenoid analogs via progenitor cell differentiation stimulation.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 509-24-0
Cat. No. B610919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSongorine
CAS509-24-0
SynonymsSongorine;  BRN-0045107;  BRN 0045107;  BRN0045107.
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C
InChIInChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1
InChIKeyCBOSLVQFGANWTL-DVPYZRQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Songorine Scientific Profile


Songorine (CAS 509-24-0) is a C20-diterpenoid alkaloid and the 12-keto analog of napelline, isolated primarily from Aconitum soongaricum and Aconitum baikalensis [1]. It exhibits a broad preclinical biological fingerprint including GABAA receptor antagonism (IC50 = 7.06 µM in rat brain synaptic membranes), antiarrhythmic activity (ED50 = 7.3 mg in aconitine-induced arrhythmia model), and diverse CNS-modulating, anti-inflammatory, antinociceptive, and regenerative properties [2]. Unlike many Aconitum alkaloids that display narrow therapeutic windows due to high toxicity, songorine demonstrates a favorable therapeutic index in antiarrhythmic applications (LD50 = 142 mg) and has shown in vivo efficacy without observable sedative or psychomotor adverse effects in anxiety models [3].

1 GABAA receptor research: reported modulator with competitive binding profile (IC50 7.06 µM) supports receptor pharmacology and neurochemistry studies.
2 Natural product pathway probe: C20-diterpenoid alkaloid scaffold enables target engagement and cellular signaling assay context in CNS and cardiac models.
3 Comparative alkaloid studies: distinct 12-keto analog of napelline; supports isoform-activity comparison within Aconitum diterpenoids.

Songorine vs. Structural Analogs


Generic substitution among C20-diterpenoid alkaloids is scientifically invalid due to discrete structure-activity divergences. Songorine is the 12-keto analog of napelline; this single carbonyl modification fundamentally alters receptor engagement profiles and functional outcomes across multiple biological systems [1]. Direct comparative studies reveal that songorine, napelline, and hypaconitine exhibit markedly different potencies in identical analgesic, anti-inflammatory, and regenerative assays—despite shared Aconitum origin and diterpenoid backbone [2]. Notably, songorine demonstrates the most pronounced regenerative activity among tested analogs due to significantly greater stimulation of progenitor cell differentiation, while its antiarrhythmic therapeutic index quantitatively differs from napelline [3]. Selecting an analog without verifying batch-specific, assay-matched data introduces confounding variables that compromise experimental reproducibility and interpretation.

Target Compound
Songorine
12‑keto modification; reported selective regenerative and antiarrhythmic profile with defined safety‑related endpoints.
vs
Analog
Napelline / Hypaconitine
Different receptor engagement; may not reproduce songorine’s progenitor‑cell differentiation or therapeutic index in identical assays.
Context
Batch‑specific data
Analog substitution without matched assay validation introduces confounding variables in regenerative, antiarrhythmic, or anxiolytic‑like studies.
Risk
Experimental variability
Potency and selectivity differences across diterpenoid alkaloids may shift model‑response contexts and compromise reproducibility.

Songorine Quantitative Evidence


Regenerative Activity in Wound Models

In an excision skin wound model, songorine exhibited the most pronounced specific regenerative activity compared to napelline and hypaconitine. The superior efficacy was mechanistically attributed to more significant stimulation of progenitor cell differentiation and maximum activation of the secretory function of microenvironment cells [1].

Regenerative Activity
Head‑to‑head
Most pronounced progenitor‑cell differentiation stimulation vs. napelline and hypaconitine
Reported regenerative endpoint context; supports wound healing model selection.
Excision skin wound model; qualitative ranking from direct comparative study.
Regenerative medicine Wound healing Stem cell biology

Antiarrhythmic Therapeutic Index

Songorine demonstrates a defined therapeutic index in the aconitine-induced arrhythmia model in rats, with LD50 = 142 mg and ED50 = 7.3 mg . In contrast, napelline exhibits stronger antiarrhythmic potency but with a narrower safety margin, blocking inward Na+ currents at 10⁻⁴–10⁻⁵ M and presenting known neurotoxin-associated toxicity risks . The 12-keto modification in songorine attenuates toxicity while preserving therapeutic efficacy.

Antiarrhythmic Index
Cross‑study
LD50 = 142 mg; ED50 = 7.3 mg (rat)
Reported therapeutic index context; napelline shows narrower safety‑related endpoint profile.
Aconitine‑induced arrhythmia model; songorine index ≈ 19.5.
Cardiovascular pharmacology Antiarrhythmic Safety pharmacology

Anxiolytic Efficacy without Sedation

In the elevated zero maze (EOM) test, songorine (1.0–3.0 mg/kg) increased time spent in open quadrants similarly to the GABAA receptor positive allosteric modulator diazepam (1.0–5.0 mg/kg). Critically, unlike diazepam and typical benzodiazepines, songorine achieved this anxiolytic effect without any observable adverse sedative or psychomotor cognitive impairment in the psychomotor vigilance task (PVT) [1]. In vivo electrophysiological recordings confirmed songorine acts as a potent GABAA receptor agonist under in vivo conditions, with neuronal firing inhibition blocked by picrotoxin but not saclofen, confirming selective GABAA mediation [1].

Anxiolytic‑like Response
Head‑to‑head
SON 1.0–3.0 mg/kg: elevated zero maze performance comparable to diazepam; no sedation or psychomotor impairment
Reported anxiolytic‑like endpoint context without sedation liability observed with benzodiazepine comparator.
Adult rat EOM and PVT; GABAA agonist action confirmed in vivo.
Neuropharmacology Anxiety disorders CNS drug discovery

Ovarian Cancer Growth Inhibition

In an in vivo ovarian cancer model, songorine, aconitine, and benzoylaconine all significantly inhibited tumor growth as evidenced by decreased tumor volume and weight. Notably, the extent and scope of tumor cell necrosis were less in the songorine group compared to the vehicle group, and songorine significantly reduced IL-6, IL-1β, and TNF-α levels [1]. Mechanistically, songorine may inhibit ovarian cancer growth in vivo by blocking the PI3K/AKT signaling pathway [1].

Ovarian Cancer Model
Head‑to‑head
Tumor volume & weight reduction; IL‑6, IL‑1β, TNF‑α decrease
Reported cell‑model response and cytokine modulation; supports PI3K/AKT pathway‑response interpretation.
Xenograft model; less necrosis extent observed relative to vehicle.
Oncology Ovarian cancer Natural product therapeutics

GABAA Receptor Binding Affinity

Songorine at 0.1–300 µM inhibited the specific binding of [³H]muscimol to Triton-treated synaptic membranes of rat brain in a concentration-dependent manner with IC50 = 7.06 µM (95% confidence limits: 3.28–10.84 µM) [1]. Scatchard analysis indicated competitive inhibition at the GABAA receptor site. This binding affinity provides a quantitative benchmark for receptor engagement studies.

GABAA Binding
Cross‑study
IC50 = 7.06 µM (95% CI 3.28–10.84 µM)
Reported competitive inhibition at GABAA site; supports receptor‑engagement benchmark.
[³H]muscimol binding; rat brain synaptic membranes.
Receptor pharmacology Neurochemistry Ligand binding assays

Cardiac Functional Recovery in Heart Failure

In a transverse aortic constriction (TAC) mouse model of chronic heart failure (CHF), songorine treatment significantly improved ejection fraction and decreased autophagic levels after 4 weeks [1]. In a separate LPS-induced septic cardiomyopathy (SCM) mouse model, songorine rescued survival rate, restored the loss of ejection fraction (EF) and fractional shortening (FS), and reduced left ventricular systolic diameter (LVIDs) and left ventricular diastolic diameter (LVIDd) as measured by echocardiography [2]. Songorine also improved mitochondrial biosynthesis and myocardial fiber structure, arranging them neatly per transmission electron microscopy [2].

Cardiac Recovery
Class‑level
Improved EF, FS; reduced LVIDs/d; rescued survival in TAC and LPS models
Reported model‑response across two cardiac injury contexts; supports heart failure endpoint interpretation.
Mitochondrial biosynthesis and structure improvements noted; class‑level inference.
Cardiology Heart failure Mitochondrial function

Songorine Procurement Scenarios


Cardiovascular Research

Songorine is optimal for cardiovascular research programs requiring a diterpenoid alkaloid with defined antiarrhythmic therapeutic index (LD50 = 142 mg; ED50 = 7.3 mg) and validated in vivo cardiac functional recovery in both pressure-overload (TAC) and septic (LPS) heart failure models . Its demonstrated improvements in ejection fraction, fractional shortening, and mitochondrial biosynthesis support selection for studies targeting mitochondrial dysfunction and energy metabolism in cardiac pathology [1].

CNS Drug Discovery

Songorine is ideally suited for CNS drug discovery programs seeking GABAA receptor modulators that achieve benzodiazepine-comparable anxiolytic efficacy (elevated zero maze performance at 1.0–3.0 mg/kg) without observable sedative or psychomotor adverse effects in the psychomotor vigilance task . This unique efficacy-safety differentiation supports its selection as a lead scaffold for developing next-generation anxiolytics targeting anxiety disorders.

Regenerative Medicine

For regenerative medicine and wound healing investigations, songorine is the evidence-preferred choice among C20-diterpenoid alkaloids, having demonstrated the most pronounced specific regenerative activity compared to napelline and hypaconitine in excision skin wound models, attributed to superior stimulation of progenitor cell differentiation and maximal activation of microenvironment secretory function .

Ovarian Cancer Research

Songorine is indicated for oncology research programs focused on epithelial ovarian cancer, with validated in vivo tumor growth inhibition, inflammatory cytokine (IL-6, IL-1β, TNF-α) reduction, and PI3K/AKT signaling pathway modulation . Its comparable efficacy to aconitine and benzoylaconine, combined with less tumor cell necrosis extent relative to vehicle, positions songorine as a mechanistically distinct candidate for studying inflammation-driven ovarian cancer microenvironments.

Application
Selection Property
Validation Focus
Cardiac pathophysiology studies
Reported antiarrhythmic index context
Model‑response in pressure‑overload and septic cardiomyopathy models
GABAA receptor research
Competitive binding profile; in vivo agonist‑like endpoint context
Anxiolytic‑like response without sedation liability; receptor‑level verification
Wound healing & progenitor biology
Most pronounced regenerative differentiation among tested analogs
Progenitor cell differentiation and microenvironment secretory activation
Ovarian cancer cell‑signaling studies
In vivo tumor growth modulation with cytokine reduction
PI3K/AKT pathway‑response and inflammatory cytokine context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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